molecular formula C26H25N3O2 B2851152 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide CAS No. 903342-80-3

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide

Numéro de catalogue: B2851152
Numéro CAS: 903342-80-3
Poids moléculaire: 411.505
Clé InChI: UWZJRGBYHYQZJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol
  • Structure : The compound features an indolizine core substituted with a 3,4-dimethylbenzoyl group and a dimethylphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biological pathways by binding to enzymes or receptors involved in cell signaling and metabolic processes. The precise mechanisms remain under investigation but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to cancer proliferation or microbial resistance.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, making it a candidate for anticancer therapy.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds within the same structural class. For instance:

  • A study on similar indolizine derivatives showed potent cytotoxicity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC) with selectivity indices indicating reduced toxicity towards non-malignant cells .
  • The mechanism involved apoptosis induction characterized by caspase activation and mitochondrial membrane potential depolarization, suggesting a similar pathway might be relevant for this compound.

Antimicrobial Activity

Research into related compounds has demonstrated antimicrobial properties. For example:

  • Compounds with similar structural motifs have been evaluated for their efficacy against various bacterial strains. These studies suggest that modifications in the benzoyl group can enhance antimicrobial activity .

Study 1: Anticancer Efficacy

A recent study investigated the effects of several indolizine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cells while sparing normal cells. The study provided data supporting the compound's potential as an antineoplastic agent .

Cell LineIC50 (µM)Selectivity Index
HCT1165.010
HT296.59
Non-malignant>30-

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds. The study reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that structural features significantly influence activity .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Propriétés

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-15-11-12-19(14-17(15)3)25(30)24-23(27)22(21-10-5-6-13-29(21)24)26(31)28-20-9-7-8-16(2)18(20)4/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJRGBYHYQZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.